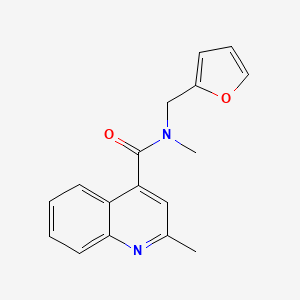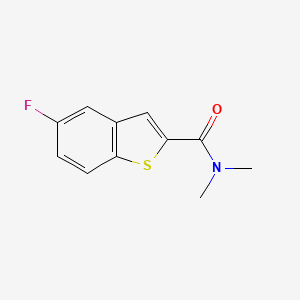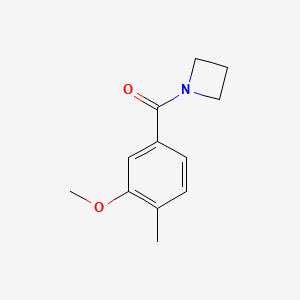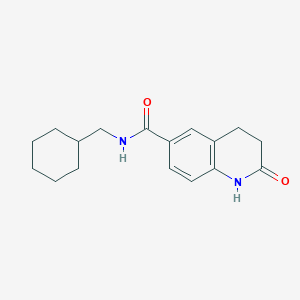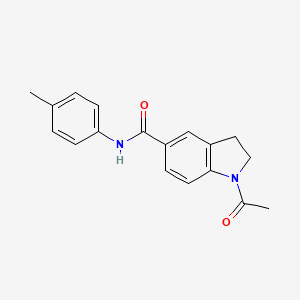
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide, also known as AMMI, is a synthetic compound that has been of significant interest in the field of scientific research. This molecule belongs to the class of indole derivatives and has been shown to exhibit various biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide is thought to prevent cancer cells from proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapy, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been shown to have antioxidant properties, which may contribute to its potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been extensively studied, and its potential applications in cancer therapy and other areas of research have been well documented. However, one limitation of using 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide. One potential area of research is the development of new analogs of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide that exhibit improved cytotoxic activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide and its potential applications in the treatment of other diseases. Finally, research is needed to determine the optimal dosage and administration methods for 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in order to maximize its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide involves the reaction of 4-methylacetanilide with isatin in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to reduction using sodium borohydride, which yields 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide as a white crystalline solid. This synthesis method has been well established in the literature and has been used to produce 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in large quantities for scientific research purposes.
Applications De Recherche Scientifique
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research has been in the field of cancer therapy. Studies have shown that 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide exhibits cytotoxic activity against cancer cells, particularly those of the breast, lung, and colon. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-6-16(7-4-12)19-18(22)15-5-8-17-14(11-15)9-10-20(17)13(2)21/h3-8,11H,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYJIVUGWHLSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


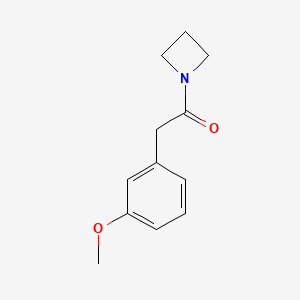



![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
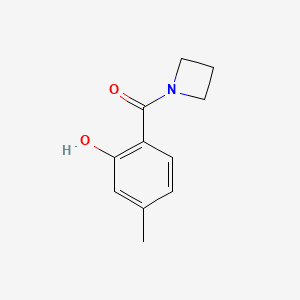
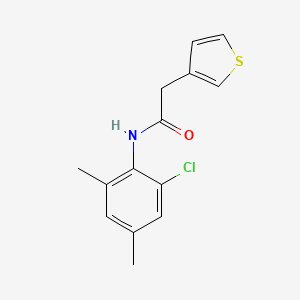
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
